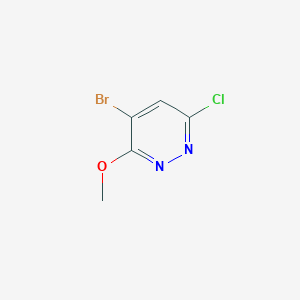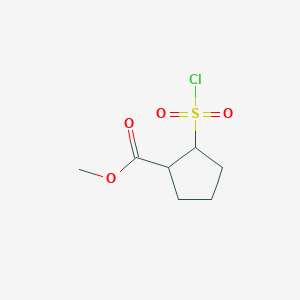
3-Fluorobutan-1-amine hydrochloride
Übersicht
Beschreibung
3-Fluorobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2408936-88-7 . It has a molecular weight of 127.59 . The compound is stored at a temperature of 4 degrees Celsius and it comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 . This code provides a specific description of the molecule’s structure. The compound also has a specific key, RPOLLDODSJUDSN-WCCKRBBISA-N , which is unique to its structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 127.59 . More specific physical and chemical properties, such as boiling point or solubility, are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-Fluorobutan-1-amine hydrochloride serves as a foundational chemical in the synthesis of complex molecules. Its reactivity and ability to partake in various chemical reactions make it a valuable building block. For instance, the synthesis of β-Aminoketones of the Adamantane Series through the Mannich reaction showcases the utility of fluorinated amines in constructing novel compounds with potential applications in pharmaceuticals and materials science (Makarova, Moiseev, & Zemtsova, 2002). Similarly, the radical fluorination approach for synthesizing 3-fluorobicyclo[1.1.1]pentan-1-amine underlines the methodological advancements in accessing fluorinated amines for medicinal chemistry applications (Goh & Adsool, 2015).
Material Science and Engineering
In material science, the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines effecting heat facilitated resolution via diastereomeric salt formation demonstrates the potential of fluorinated compounds in developing new materials with unique properties (Szabó et al., 2006). The creation of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and dianhydrides further illustrates the role of fluorinated amines in producing materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).
Pharmaceuticals and Biomedical Research
The role of fluorinated amines extends into the pharmaceutical sector as well. The synthesis of 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine as a potent radioligand for corticotropin-releasing hormone type 1 receptor highlights the importance of fluorinated compounds in developing diagnostic and therapeutic agents (Hsin et al., 2000). This compound's preparation for positron emission tomography radiotracers showcases the integration of fluorinated amines in biomedical research.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Zukünftige Richtungen
While specific future directions for 3-Fluorobutan-1-amine hydrochloride are not mentioned in the available resources, research into the development and evaluation of various types of amine functionalized materials is ongoing . This suggests that there may be potential for future applications of this compound in this area.
Eigenschaften
IUPAC Name |
3-fluorobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLLDODSJUDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780799-10-1 | |
| Record name | 3-fluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)


![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)




![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)

![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

